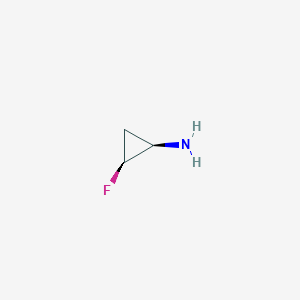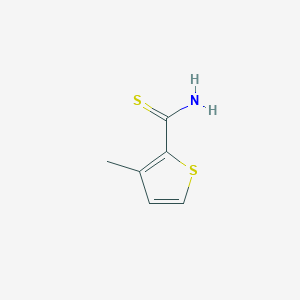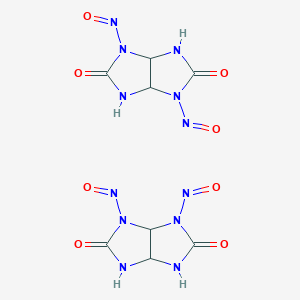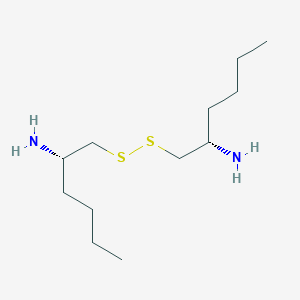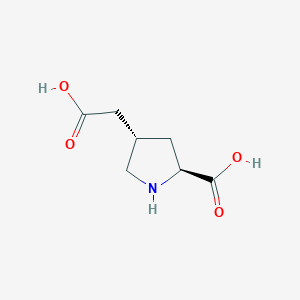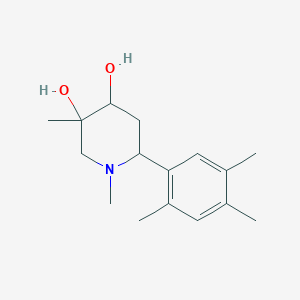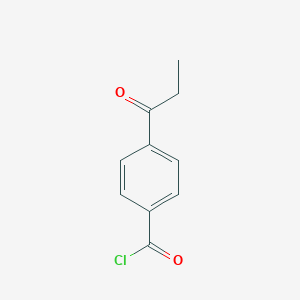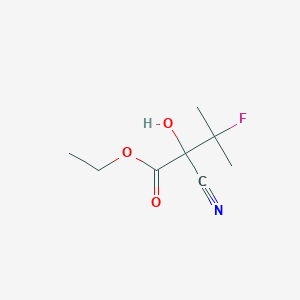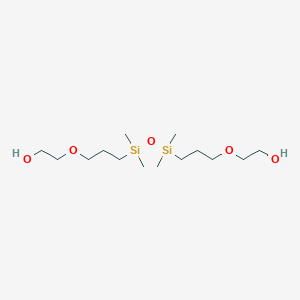
1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane is a versatile organosilicon compound. It is known for its unique properties, such as its ability to enhance surface coatings, act as a binder, and improve material compatibility. This compound is widely used in various scientific research applications due to its chemical stability and reactivity.
Preparation Methods
The synthesis of 1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane involves several steps. One common method includes the reaction of 3-(2-Hydroxyethoxy)propyl-dimethylsilyl with dimethylsilylpropoxyethanol under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to achieve high yields and purity .
Chemical Reactions Analysis
1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogenating agents, forming halogenated derivatives.
Scientific Research Applications
1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules and surfaces to enhance biocompatibility and stability.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is employed in the production of coatings, adhesives, and sealants due to its excellent binding properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, enhancing its binding and compatibility properties. Additionally, the silicon-oxygen bonds provide stability and resistance to degradation, making it suitable for various applications.
Comparison with Similar Compounds
1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane can be compared with other similar compounds such as:
Poly[dimethylsiloxane-co-[3-(2-(2-hydroxyethoxy)ethoxy)propyl]methylsiloxane]: This compound has similar properties but differs in its molecular structure and specific applications.
This compound: Another related compound with comparable reactivity and uses.
The uniqueness of this compound lies in its specific combination of hydroxyl and silicon-oxygen bonds, providing a balance of reactivity and stability.
Properties
IUPAC Name |
2-[3-[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34O5Si2/c1-20(2,13-5-9-17-11-7-15)19-21(3,4)14-6-10-18-12-8-16/h15-16H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHSBLYBOOUZFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCCO)O[Si](C)(C)CCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34O5Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156327-07-0 |
Source


|
| Record name | Poly[oxy(dimethylsilylene)], α-[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
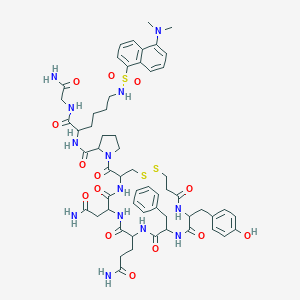
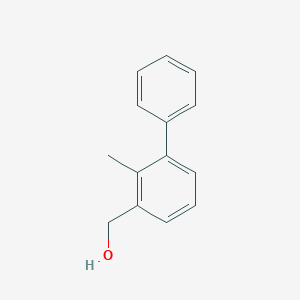
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
